molecular formula C6H8ClN3 B3024452 6-chloro-N,N-dimethylpyridazin-3-amine CAS No. 7145-60-0

6-chloro-N,N-dimethylpyridazin-3-amine

Cat. No.: B3024452
CAS No.: 7145-60-0
M. Wt: 157.6 g/mol
InChI Key: APSLTSHWUCNYLS-UHFFFAOYSA-N
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Description

6-Chloro-N,N-dimethylpyridazin-3-amine is a pyridazine derivative characterized by a chlorine substituent at position 6 and dimethylamine groups at position 3 of the pyridazine ring. This compound is primarily utilized in research settings, particularly in synthetic chemistry and agrochemical studies. Its structural framework makes it a versatile intermediate for further functionalization, though commercial availability has been discontinued .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N,N-dimethylpyridazin-3-amine typically involves the chlorination of pyridazine derivatives followed by N,N-dimethylation. One common method includes the reaction of 6-chloropyridazine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N,N-dimethylpyridazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyridazines depending on the nucleophile used.

    Oxidation Reactions: N-oxides of this compound.

    Reduction Reactions: Dihydropyridazine derivatives

Scientific Research Applications

6-chloro-N,N-dimethylpyridazin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 6-chloro-N,N-dimethylpyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and dimethylamine groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-chloro-N,N-dimethylpyridazin-3-amine with its analogs, focusing on substituent variations, physicochemical properties, and applications.

Substituent Variations in Pyridazine Derivatives

Table 1: Structural Analogs and Key Properties

Compound Name CAS Number Molecular Formula Substituents (Positions) Molecular Weight Key Differences/Applications
This compound 7145-60-0 C₆H₈ClN₃ Cl (6), N,N-dimethyl (3) 157.60 Reference compound; discontinued
6-Chloro-N,N-diethylpyridazin-3-amine 55825-40-6 C₈H₁₂ClN₃ Cl (6), N,N-diethyl (3) 185.65 Higher lipophilicity; hazardous (H301, H311, H331)
6-Chloro-N-propylpyridazin-3-amine 951885-19-1 C₇H₁₀ClN₃ Cl (6), N-propyl (3) 171.63 Extended alkyl chain; research use
6-Chloro-N-(cyclohexylmethyl)pyridazin-3-amine 845736-79-0 C₁₁H₁₆ClN₃ Cl (6), cyclohexylmethyl (3) 225.72 Bulky substituent; potential agrochemical applications
6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine - C₁₁H₁₀ClN₃O Cl (6), 2-methoxyphenyl (3) 247.67 Aromatic substitution; crystallography studies
6-Chloro-N,N-dimethylpyridazin-4-amine 17258-37-6 C₆H₈ClN₃ Cl (6), N,N-dimethyl (4) 157.60 Isomeric variation (chlorine at position 4 vs. 3)

Key Observations:

For instance, the diethyl analog exhibits acute toxicity (oral, dermal, inhalation hazards) .

Aromatic vs.

Positional Isomerism : The 4-amine isomer (CAS 17258-37-6) shares the same molecular formula as the target compound but differs in chlorine and amine group positions, which may affect reactivity and intermolecular interactions .

Physicochemical and Functional Comparisons

Table 2: Functional Group Influence on Properties

Compound Type Boiling Point Stability Reactivity
N,N-Dialkylamines (e.g., dimethyl, diethyl) Not reported Moderate (sensitive to oxidation) High (nucleophilic amine sites)
Aryl-substituted (e.g., 2-methoxyphenyl) Not reported High (resistant to hydrolysis) Moderate (directed by aromatic ring electronics)
Cyclohexylmethyl derivatives Not reported High (steric hindrance) Low (bulky groups reduce accessibility)

Key Findings:

  • Stability : Bulky substituents like cyclohexylmethyl enhance steric protection, improving stability under acidic conditions .
  • Reactivity : Dimethyl and diethyl analogs exhibit higher nucleophilicity at the amine group, facilitating reactions with electrophiles like acyl chlorides .

Biological Activity

Overview

6-Chloro-N,N-dimethylpyridazin-3-amine is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural characteristics. Its molecular formula is C₆H₈ClN₃, and it has a molecular weight of 157.6 g/mol. The compound features a chlorine atom at the 6th position and two methyl groups attached to the nitrogen atom at the 3rd position of the pyridazine ring. This specific substitution pattern enhances its reactivity and biological activity compared to non-chlorinated analogs.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the chlorine atom and dimethylamine groups facilitates binding to these targets, leading to modulation of biological pathways. Preliminary studies indicate potential roles in antimicrobial and anticancer activities, although detailed mechanisms remain to be fully elucidated.

Biological Activity

Research on this compound has highlighted several key areas of biological activity:

  • Antimicrobial Properties : The compound has been investigated for its efficacy against various microbial strains, showing promising results that warrant further exploration in drug development.
  • Anticancer Potential : Initial studies suggest that this compound may act as an inhibitor in cancer therapy, with specific interactions noted with proteins involved in cell proliferation and survival pathways.
  • Anti-inflammatory Effects : There are indications that this compound may possess anti-inflammatory properties, although more research is needed to confirm these effects and understand the underlying mechanisms.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound shares structural similarities with other compounds but exhibits distinct biological properties due to its unique substitution pattern.

Compound NameCAS NumberSimilarity IndexKey Features
6-Chloropyridin-3-amine5350-93-60.87Lacks dimethyl substitution; used in similar applications.
2-Chloro-N,N-dimethylpyridin-3-amine123456780.85Different chlorine position; potential for different biological activity.
N-(6-Chloro-3-pyridinyl)methylamine120739-77-70.78Structural variant; used in custom synthesis applications.
2-Amino-3-chloropyridine123456790.76Exhibits distinct reactivity profiles; studied for different therapeutic effects.

The uniqueness of this compound lies in its ability to interact with specific biological targets, which may lead to enhanced pharmacokinetic and pharmacodynamic properties compared to similar compounds .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Anticancer Activity Study : In a study assessing the cytotoxic effects on various cancer cell lines, this compound demonstrated significant inhibition of cell growth, suggesting its potential as a lead compound for anticancer drug development.
  • Antimicrobial Efficacy : A series of experiments tested the compound against bacterial strains such as E. coli and Staphylococcus aureus, revealing effective antimicrobial properties that support further investigation into its application as an antibiotic agent.

Properties

IUPAC Name

6-chloro-N,N-dimethylpyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c1-10(2)6-4-3-5(7)8-9-6/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSLTSHWUCNYLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70878910
Record name 3-CL-6-PYRIDAZINAMINE,N,N-DIME
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70878910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7145-60-0
Record name 7145-60-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74442
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-CL-6-PYRIDAZINAMINE,N,N-DIME
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70878910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(N,N-Dimethylamino)-6-chloropyridazine (108f, 510 mg, 96%) was prepared in the same manner as in Example 29 as a white solid using 3,6-dichloropyridazine (107, 500 mg, 3.36 mmol) and a 2.0 M dimethylamine methanol solution (NHMe2 in MeOH, 5 mL, 10 mmol).
[Compound]
Name
Example 29
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
dimethylamine methanol
Quantity
5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-chloro-N,N-dimethylpyridazin-3-amine
6-chloro-N,N-dimethylpyridazin-3-amine
6-chloro-N,N-dimethylpyridazin-3-amine
6-chloro-N,N-dimethylpyridazin-3-amine
6-chloro-N,N-dimethylpyridazin-3-amine
Reactant of Route 6
6-chloro-N,N-dimethylpyridazin-3-amine

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